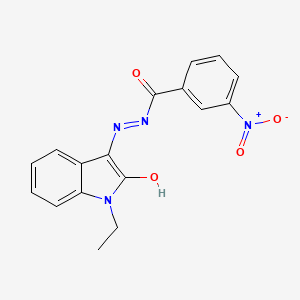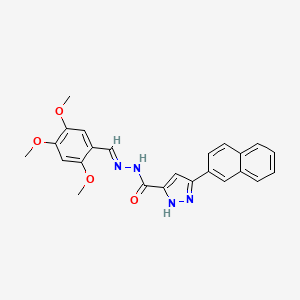![molecular formula C14H22N2O3S2 B5527226 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic building blocks to achieve the desired structural complexity. For example, compounds with similar structural motifs have been synthesized through reactions involving key steps like alkylation, cyclocondensation, and oxidative cyclization. These processes highlight the complexity and precision required in synthesizing molecules with specific functional groups and stereochemistry (Hino & Satô, 1974; Gabriele et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray crystallography, spectroscopic methods, and computational modeling to elucidate their three-dimensional conformations and electronic structures. For instance, the detailed crystal and molecular structures of compounds with piperidine rings and thiazolyl motifs have been reported, revealing insights into their conformational preferences and intermolecular interactions (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structural features can include transformations like N-alkylation, cyclization, and condensation. These reactions often result in the formation of novel heterocyclic compounds, demonstrating the reactivity and versatility of the functional groups present within the molecule. Additionally, the chemical properties such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization are crucial for understanding the molecule's behavior in chemical systems (Paulrasu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Compounds with similar structural features, such as piperidine derivatives and thiazole functionalities, are often explored for their medicinal properties. For example, piperidine rings are a common motif in pharmaceuticals due to their affinity with biological targets, and thiazole rings are known for their antimicrobial and anticancer activities. The methoxymethyl and methylthio groups could also influence the molecule's solubility, stability, and reactivity, making it a potential candidate for drug development or as an intermediate in organic synthesis.
Chemical Synthesis Applications
The complex structure of this compound suggests it could serve as a key intermediate in the synthesis of more complex molecules. For instance, the piperidine moiety could be involved in reactions targeting the nitrogen atom, such as N-alkylation or acylation, to yield derivatives with potential biological activity. Similarly, the thiazole part of the molecule could undergo various transformations, including S-alkylation or coupling reactions, contributing to the diversity-oriented synthesis of heterocyclic compounds.
Biological Studies
Given the presence of functional groups like thiazole and piperidine, which are often found in biologically active compounds, this molecule could be part of studies aimed at understanding biological mechanisms or as a lead compound in drug discovery projects. It might exhibit activity against specific enzymes, receptors, or ion channels, which could be elucidated through biochemical assays and in vivo studies.
Material Science
In some cases, molecules with such complexity and specific functional groups find applications in material science, such as the development of new catalysts, sensors, or organic semiconductors. The electronic properties imparted by the thiazole and piperidine units could be of interest in designing molecules with specific optical or electronic characteristics.
To explore the scientific research applications of this compound in more detail, one would typically conduct a series of experiments including synthesis, characterization, and biological evaluation. These studies would provide insights into the molecule's potential uses across various fields of research.
For further reading on compounds with similar structural features and their applications in scientific research, you may explore the following references:
Propriétés
IUPAC Name |
[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-13(2)8-16(6-5-14(13,18)9-19-3)11(17)10-7-21-12(15-10)20-4/h7,18H,5-6,8-9H2,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHCZVGTOOIAF-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CSC(=N2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CSC(=N2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)



![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)